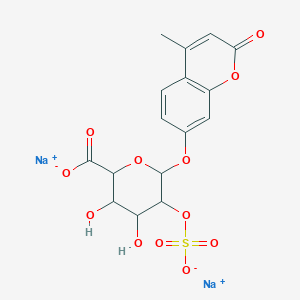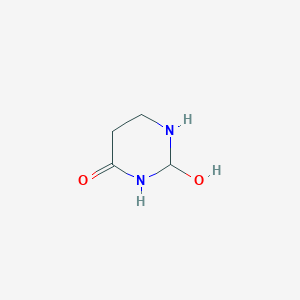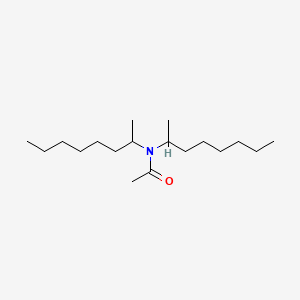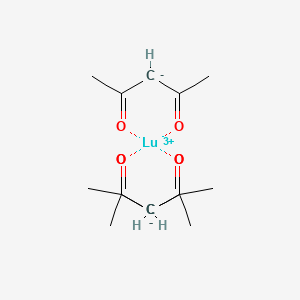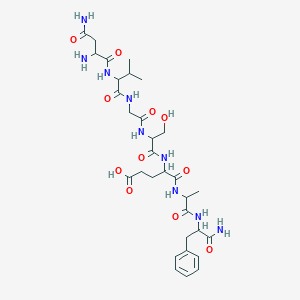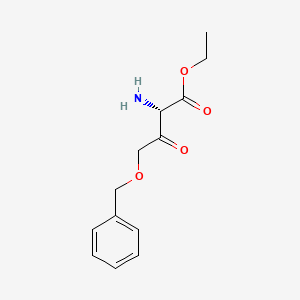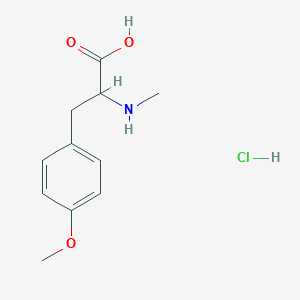
N-Me-D-Tyr(Me)-OH.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-L-tyrosine methyl ester hydrochloride, commonly referred to as N-Me-Tyr(Me)-OHHCl, is a derivative of the amino acid tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-tyrosine methyl ester hydrochloride typically involves the methylation of the amino group of L-tyrosine followed by esterification. One common method involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protection for the amino group, followed by methylation using methyl iodide. The esterification is then carried out using methanol and hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-L-tyrosine methyl ester hydrochloride may involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and high-yield production of the compound, utilizing automated synthesizers and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-tyrosine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
N-Methyl-L-tyrosine methyl ester hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-L-tyrosine methyl ester hydrochloride involves its incorporation into peptides and proteins, where it can influence their structure and function. The methylation of the amino group can affect the compound’s binding affinity and specificity for various molecular targets, including enzymes and receptors. This can lead to alterations in signaling pathways and biological activity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-Methyl-L-tyrosine: Another derivative of tyrosine used in peptide synthesis.
N-Methyl-L-phenylalanine: Similar in structure but with a phenyl group instead of a hydroxyl group.
N-Methyl-L-tryptophan: Contains an indole group, offering different chemical properties.
Uniqueness
N-Methyl-L-tyrosine methyl ester hydrochloride is unique due to its combination of a methylated amino group and a methyl ester group, which provides distinct chemical reactivity and biological activity compared to other tyrosine derivatives .
Properties
Molecular Formula |
C11H16ClNO3 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8;/h3-6,10,12H,7H2,1-2H3,(H,13,14);1H |
InChI Key |
HJEBPOLERPVYET-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)OC)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



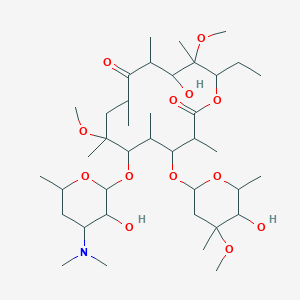
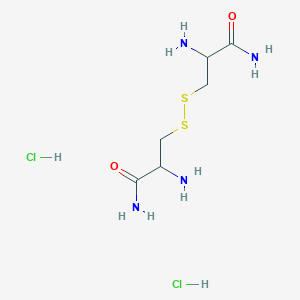
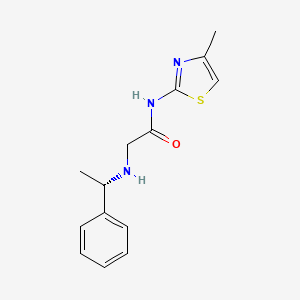
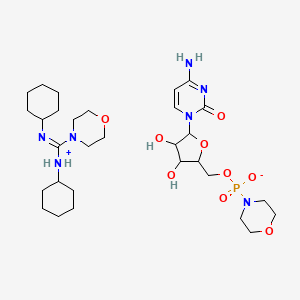
![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)
